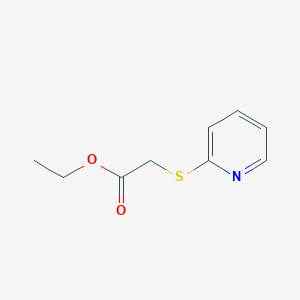

Ethyl 2-(pyridin-2-ylthio)acetate

説明

特性

IUPAC Name |

ethyl 2-pyridin-2-ylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-12-9(11)7-13-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXSCFBUTNCJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424244 | |

| Record name | Ethyl [(pyridin-2-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28856-92-0 | |

| Record name | Ethyl [(pyridin-2-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution of 2-Mercaptopyridine with Ethyl Chloroacetate

- The most common approach involves the reaction of 2-mercaptopyridine (pyridin-2-thiol) with ethyl chloroacetate under basic or mildly basic conditions.

- The thiol group acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate, resulting in the formation of the thioether linkage and yielding Ethyl 2-(pyridin-2-ylthio)acetate.

| Parameter | Details |

|---|---|

| Reactants | 2-Mercaptopyridine, Ethyl chloroacetate |

| Solvent | Ethanol or other polar solvents |

| Base | Sodium acetate or mild base |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 hours (can vary) |

| Work-up | Cooling, filtration, recrystallization |

- Abdel-Rahman et al. (2005) reported refluxing 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2-thione with ethyl chloroacetate in ethanol containing sodium acetate for 4 hours to obtain related ethyl pyridinylthioacetate derivatives with good yields.

- The reaction time and temperature are critical, with shorter times favoring intermediate formation and longer reflux leading to cyclized products.

- Sodium acetate acts as a mild base to neutralize HCl formed and promote substitution.

Reaction of 2-Chloro-Substituted Pyridine Derivatives with Ethyl 2-Mercaptoacetate

- An alternative route involves reacting 2-chloro-substituted pyridine derivatives with ethyl 2-mercaptoacetate.

- The thiol ester acts as a nucleophile displacing the chlorine atom on the pyridine ring.

| Parameter | Details |

|---|---|

| Reactants | 2-Chloro-pyridine derivative, Ethyl 2-mercaptoacetate |

| Solvent | Polar aprotic solvents (e.g., DMF) |

| Base | Not always required, sometimes triethylamine |

| Temperature | Elevated temperature (e.g., 80–120 °C) |

| Reaction Time | Several hours |

| Work-up | Extraction, purification by recrystallization |

- Shah et al. (2009) demonstrated the synthesis of ethyl 2-(3-cyano-4,6-diarylpyridin-2-ylthio)acetate by reacting 2-chloro-4,6-diarylnicotinonitrile with ethyl 2-mercaptoacetate.

- This method allows the introduction of various substituents on the pyridine ring, expanding the scope of derivatives.

- The reaction can be performed under phase-transfer catalysis to improve yields and simplify work-up.

One-Pot Synthesis and Cyclization Approaches

- Some synthetic routes integrate the formation of this compound with subsequent cyclization steps to form fused heterocyclic systems.

- These processes often involve initial nucleophilic substitution followed by intramolecular cyclization under reflux conditions.

| Parameter | Details |

|---|---|

| Reactants | Pyridinyl thione or chloro-substituted pyridine, Ethyl chloroacetate or ethyl mercaptoacetate |

| Solvent | Ethanol or other polar solvents |

| Base | Sodium acetate or other mild bases |

| Temperature | Reflux for 4 hours or more |

| Work-up | Cooling, filtration, recrystallization |

- Abdel-Rahman et al. reported that reducing reaction time to 10 minutes yields the pyridine derivative, which upon refluxing with sodium acetate in ethanol for 4 hours undergoes Thorpe–Ziegler cyclization to give thienopyridine derivatives.

- One-pot heterocyclization methods using solid-liquid phase-transfer catalysis have been reported to synthesize ethyl 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylate from this compound intermediates.

- These methods improve efficiency by avoiding isolation of intermediates and enable combinatorial synthesis of heterocyclic libraries.

Summary Table of Preparation Methods

Additional Notes

- The choice of base and solvent significantly affects the reaction rate and yield.

- Sodium acetate is preferred for mild basic conditions that prevent side reactions.

- Phase-transfer catalysis has been employed to enhance reaction efficiency and simplify purification.

- Reaction times vary from minutes to hours depending on desired products and reaction scale.

- Recrystallization from solvents like dioxane or ethanol is commonly used for product purification.

化学反応の分析

Types of Reactions

Ethyl 2-(pyridin-2-ylthio)acetate undergoes various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

Synthesis of Novel Derivatives

Ethyl 2-(pyridin-2-ylthio)acetate serves as a crucial intermediate in the synthesis of novel pyrimidine derivatives. A study designed and synthesized a series of these derivatives, evaluating their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Notably, several compounds exhibited superior anti-fibrotic activities compared to established drugs like Pirfenidone, with IC50 values around 45.7 μM .

Anticancer Potential

Research has indicated that this compound possesses anticancer properties. It has been shown to induce apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent . The compound's structural characteristics allow it to interact with various biological targets through non-covalent interactions, which are essential for its efficacy in drug development.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for synthesizing more complex organic compounds. It has been employed in catalyst-free reactions to produce N-pyridin-2-yl carbamates from easily accessible N-hetaryl ureas and alcohols. This method has demonstrated good to high yields (48–94%) across multiple examples, showcasing its efficiency in synthetic chemistry.

Synthesis of Quinolizines

The compound is also involved in environmentally friendly cascade reactions to synthesize quinolizines and quinolizinium salts from chromone-3-carboxaldehydes. This reaction occurs in water, emphasizing the compound's role in promoting green chemistry practices by reducing the environmental impact of chemical synthesis.

Green Chemistry

This compound contributes to green chemistry through its use in sustainable synthetic processes. The aforementioned cascade reactions not only yield valuable products but also minimize waste and energy consumption by utilizing water as a solvent.

作用機序

The mechanism of action of ethyl 2-(pyridin-2-ylthio)acetate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release pyridine-2-thiol, which can interact with biological macromolecules. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-(pyridin-2-ylthio)acetate and related compounds:

Key Observations:

Structural Variations: Thioether vs. Carboxylic Acid: this compound’s thioether group distinguishes it from 2-(2-pyridylsulfanyl)acetic acid, which has a carboxylic acid moiety. Halogen Substitution: Fluorine or chlorine substituents (e.g., in 5a–c) increase molecular weight and electronegativity, influencing binding affinity in antimicrobial targets .

Synthetic Pathways :

- This compound derivatives are synthesized via nucleophilic substitution (e.g., reacting pyridine-thiols with ethyl chloroacetate), whereas 2-(2-pyridylsulfanyl)acetic acid is obtained through oxidation or direct carboxylation .

Applications: Coordination Chemistry: The thioether and pyridine groups in this compound enable ambidentate ligand behavior, forming stable complexes with transition metals like Cu(II) or Fe(III) . Antimicrobial Activity: Derivatives with chloro or cyano substituents (e.g., 5a–c) exhibit enhanced activity against Gram-positive bacteria compared to non-halogenated analogs .

Spectroscopic Differences :

- The $^{1}$H-NMR of this compound derivatives shows distinct deshielding of pyridine protons (δ 8.1–8.5 ppm) due to electron-withdrawing substituents, whereas simpler esters (e.g., Ethyl 2-(pyridin-2-yl)acetate) exhibit upfield shifts (δ 7.2–7.8 ppm) .

Research Findings and Trends

- Bioactivity: this compound derivatives demonstrate moderate to high antimicrobial activity (MIC values: 8–32 µg/mL against Staphylococcus aureus), outperforming non-sulfur analogs like Ethyl 2-(pyridin-2-yl)acetate, which show negligible activity .

- Coordination Polymers : 2-(2-Pyridylsulfanyl)acetic acid forms 2D coordination networks with Cu(II), while the ethyl ester variant may exhibit reduced stability due to steric hindrance from the ester group .

- Thermodynamic Stability : Thioether-containing compounds generally exhibit higher thermal stability (decomposition >200°C) compared to ether-linked analogs (<180°C), as observed in TGA studies .

生物活性

Ethyl 2-(pyridin-2-ylthio)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for drug development, supported by relevant studies and data.

Chemical Structure and Properties

This compound (C9H11NO2S) features a thioether functionality linked to a pyridine ring, which plays a crucial role in its biological activity. The thioester group can undergo hydrolysis to release pyridine-2-thiol, potentially interacting with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions are crucial for its enzyme inhibition capabilities and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. This compound has been shown to induce apoptosis in breast cancer cells, suggesting its role in cancer therapy . The compound's structure allows it to mimic other biologically active molecules, enhancing its efficacy against cancer cell lines.

Enzyme Inhibition

The compound has demonstrated promising results in enzyme inhibition studies. Its structural similarity to other active compounds enables it to interact effectively with various enzymes, which may lead to the development of new inhibitors for therapeutic use.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it exhibits activity against several Gram-positive and Gram-negative bacteria, positioning it as a candidate for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of ethyl bromoacetate with 2-(pyridin-2-yl)thiol. Additionally, derivatives of this compound have been synthesized and evaluated for enhanced biological activities.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-(pyridin-2-yloxy)acetate | Ether instead of thioether | Different reactivity patterns |

| Ethyl 2-(5-bromopyridin-2-yl)acetate | Halogenated pyridine | Enhanced biological activity |

| Ethyl 3-pyridylacetate | Pyridine at position three | Different pharmacological profile |

These derivatives illustrate how modifications can influence the biological activity of the parent compound.

Case Studies and Research Findings

- Apoptosis Induction in Cancer Cells : A study demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines, highlighting its potential as an anticancer drug candidate .

- Enzyme Interaction Studies : Research indicated that the compound interacts with specific enzymes through non-covalent bonds, showing promise in drug development aimed at enzyme inhibition.

- Antimicrobial Evaluation : In vitro studies revealed that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its utility in treating infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(pyridin-2-ylthio)acetate, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-mercaptopyridine with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) as a base under reflux in aprotic solvents (e.g., acetone or DMF) achieves yields >70%. Optimization involves controlling stoichiometry (1:1.2 molar ratio of thiol to chloroacetate), reaction time (6–8 hrs), and inert atmosphere to prevent oxidation of the thiol group .

- Characterization : Confirmed via ¹H/¹³C NMR (pyridine ring protons at δ 7.2–8.5 ppm; acetate methylene at δ 4.2–4.5 ppm) and mass spectrometry (m/z ≈ 211 for [M+H]⁺) .

Q. How is the purity of this compound validated, and what analytical techniques are critical?

- Methodology : Purity (>98%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Thermal stability is confirmed by TGA/DSC (decomposition >200°C). Structural integrity is verified using FT-IR (C=O stretch at ~1740 cm⁻¹; S-C stretch at ~680 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethyl acetate, and sparingly soluble in water.

- Stability : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group or oxidation of the thioether. Stability in solution varies with pH; avoid acidic conditions (pH <5) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what metal complexes are structurally significant?

- Methodology : The compound acts as a bidentate ligand via pyridine-N and thioether-S atoms. Coordination with transition metals (e.g., Cu(II), Zn(II)) forms complexes characterized by X-ray crystallography. For example, Cu(II) complexes exhibit square-planar geometry with bond lengths of Cu–N ≈1.98 Å and Cu–S ≈2.35 Å .

- Applications : These complexes show potential in catalysis (e.g., oxidation reactions) and antimicrobial studies (MIC values ≤25 µg/mL against S. aureus) .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

- Methodology : DFT calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gap ≈4.1 eV) and electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinity with biological targets (e.g., enzymes like DHFR) .

Q. How can contradictions in spectral data (e.g., NMR shifts) between synthetic batches be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。